molecular formula C16H16N2O3S B2788310 N-[2-(morpholinocarbonyl)-3-thienyl]benzenecarboxamide CAS No. 692732-69-7

N-[2-(morpholinocarbonyl)-3-thienyl]benzenecarboxamide

Cat. No. B2788310
CAS RN: 692732-69-7
M. Wt: 316.38
InChI Key: XJVYZLUEUUJBFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(morpholinocarbonyl)-3-thienyl]benzenecarboxamide, also known as SB-431542, is a small molecule inhibitor that has been widely used in scientific research. This compound is known for its ability to inhibit the transforming growth factor-beta (TGF-β) signaling pathway, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.

Mechanism of Action

N-[2-(morpholinocarbonyl)-3-thienyl]benzenecarboxamide inhibits the TGF-β signaling pathway by binding to the ATP-binding site of the type I receptor kinase. This prevents the activation of the receptor kinase and subsequent phosphorylation of Smad2 and Smad3. Without phosphorylation, Smad2 and Smad3 cannot translocate to the nucleus and activate downstream target genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the growth and invasion of cancer cells. In fibrosis research, this compound has been shown to inhibit the differentiation of fibroblasts into myofibroblasts, which are responsible for the excessive deposition of extracellular matrix in fibrotic tissues. In stem cell research, this compound has been used to maintain the pluripotency of embryonic stem cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(morpholinocarbonyl)-3-thienyl]benzenecarboxamide in lab experiments is its specificity for the TGF-β signaling pathway. This allows researchers to selectively inhibit this pathway without affecting other signaling pathways. However, one limitation of using this compound is its cytotoxicity at high concentrations. Therefore, researchers must carefully titrate the concentration of this compound to avoid cytotoxic effects.

Future Directions

There are many future directions for the use of N-[2-(morpholinocarbonyl)-3-thienyl]benzenecarboxamide in scientific research. One direction is the development of more potent and selective inhibitors of the TGF-β signaling pathway. Another direction is the investigation of the role of the TGF-β signaling pathway in various diseases such as cancer, fibrosis, and autoimmune disorders. Finally, the use of this compound in combination with other drugs or therapies may lead to more effective treatments for these diseases.

Synthesis Methods

N-[2-(morpholinocarbonyl)-3-thienyl]benzenecarboxamide can be synthesized through a multi-step process. The first step involves the reaction of 2-aminobenzoic acid with 2-bromo-3-thiophenecarboxylic acid to form N-(2-bromo-3-thienyl)anthranilic acid. This intermediate is then reacted with morpholine and triethylamine to form N-(2-bromo-3-thienyl)anthranilamide. Finally, the bromine atom is replaced with a morpholinocarbonyl group using morpholinecarbonyl chloride to yield this compound.

Scientific Research Applications

N-[2-(morpholinocarbonyl)-3-thienyl]benzenecarboxamide has been widely used in scientific research as a tool to study the TGF-β signaling pathway. This compound has been shown to inhibit the phosphorylation of Smad2 and Smad3, which are downstream effectors of the TGF-β pathway. By inhibiting this pathway, this compound can affect various cellular processes such as cell proliferation, differentiation, and migration. This compound has been used in various research fields such as cancer, fibrosis, and stem cell research.

properties

IUPAC Name

N-[2-(morpholine-4-carbonyl)thiophen-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c19-15(12-4-2-1-3-5-12)17-13-6-11-22-14(13)16(20)18-7-9-21-10-8-18/h1-6,11H,7-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVYZLUEUUJBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=CS2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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